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Compound of Interest

Compound Name: Z-360

Cat. No.: B1676968 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of

Z-360 (Nastorazepide) against current standard-of-care treatments for advanced pancreatic

cancer, supported by preclinical and clinical trial data.

This guide provides an evidence-based comparison of the investigational drug Z-360
(Nastorazepide) with established first-line treatments for metastatic pancreatic cancer, namely

FOLFIRINOX and gemcitabine with nab-paclitaxel. The information is compiled from published

preclinical research and clinical trial findings to support independent validation and inform

research and development decisions.

Executive Summary
Z-360 is an orally active, selective cholecystokinin-2 (CCK2)/gastrin receptor antagonist.

Preclinical studies have identified its potential in both inhibiting tumor growth and alleviating

cancer-induced pain through a novel signaling pathway. Clinical trials have evaluated Z-360 in

combination with gemcitabine. While the combination has shown a favorable safety profile and

a trend towards improved overall survival at specific doses, it has not demonstrated statistical

superiority over gemcitabine alone in a Phase II study. In contrast, FOLFIRINOX and

gemcitabine + nab-paclitaxel have established significant survival benefits over gemcitabine

monotherapy in pivotal Phase III trials and are considered the standard of care for patients with

good performance status.
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The following tables summarize the key efficacy and safety findings from clinical trials of Z-360
in combination with gemcitabine, as well as the pivotal trials for the standard-of-care regimens

FOLFIRINOX and gemcitabine + nab-paclitaxel.

Table 1: Efficacy of Z-360 and Standard-of-Care Regimens in Metastatic Pancreatic Cancer

Treatment
Regimen

Trial
Median Overall
Survival (mOS)

Median
Progression-
Free Survival
(PFS)

Objective
Response
Rate (ORR)

Z-360 (60 mg) +

Gemcitabine
Phase II 8.5 months Not Reported Not Reported

Gemcitabine +

Placebo
Phase II 7.2 months Not Reported Not Reported

FOLFIRINOX
PRODIGE

4/ACCORD 11
11.1 months[1][2] 6.4 months[1] 31.6%[1]

Gemcitabine
PRODIGE

4/ACCORD 11
6.8 months[1][2] 3.3 months[1] 9.4%[1]

Gemcitabine +

nab-Paclitaxel
MPACT 8.5 months[3][4] 5.5 months[3][4] 23%[3][4]

Gemcitabine MPACT 6.7 months[3][4] 3.7 months[3][4] 7%[3][4]

Note: The Phase II trial for Z-360 did not show a statistically significant difference in overall

survival between the Z-360 + gemcitabine and gemcitabine + placebo arms[5][6]. The 8.5

months mOS for the 60 mg Z-360 dose represents a trend[5][6].

Table 2: Safety Profile - Common Grade 3/4 Adverse Events (%)
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Adverse Event
Z-360 +
Gemcitabine
(Phase Ib/IIa)

FOLFIRINOX
Gemcitabine + nab-
Paclitaxel

Neutropenia Not specified in detail 45.7% 38%[3]

Febrile Neutropenia Not specified in detail 5.4% 3%[3]

Fatigue
Most common, grade

not specified
23.6% 17%[3]

Vomiting
Most common, grade

not specified
14.5% Not specified in detail

Diarrhea Not specified in detail 12.7% Not specified in detail

Peripheral Neuropathy Not specified in detail 9% (Grade 3) 17%[3]

Nausea
Most common, grade

not specified
Not specified in detail Not specified in detail

Abdominal Pain
Most common, grade

not specified
Not specified in detail Not specified in detail

Note: The safety data for Z-360 + gemcitabine is from a Phase Ib/IIa trial where the most

commonly reported adverse events were nausea, abdominal pain, vomiting, and fatigue[7].

Detailed grading was not available in the cited source.

Mechanism of Action and Signaling Pathway of Z-
360
Preclinical research indicates that Z-360 exerts its effects through the antagonism of the

CCK2/gastrin receptor. This action interrupts a specific cancer-induced pain pathway and may

also inhibit tumor growth.

Analgesic Pathway
In a mouse model of cancer-induced pain, a novel pain cascade was identified. The production

of Interleukin-1β (IL-1β) in the cancerous region leads to the upregulation of ephrin B1 gene

expression in the dorsal root ganglia. This, in turn, increases the phosphorylation of the NR2B

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.researchgate.net/publication/257887950_Increased_Survival_in_Pancreatic_Cancer_with_nab-Paclitaxel_plus_Gemcitabine
https://www.researchgate.net/publication/257887950_Increased_Survival_in_Pancreatic_Cancer_with_nab-Paclitaxel_plus_Gemcitabine
https://www.researchgate.net/publication/257887950_Increased_Survival_in_Pancreatic_Cancer_with_nab-Paclitaxel_plus_Gemcitabine
https://www.researchgate.net/publication/257887950_Increased_Survival_in_Pancreatic_Cancer_with_nab-Paclitaxel_plus_Gemcitabine
https://www.benchchem.com/product/b1676968?utm_src=pdf-body
https://www.cancerresearchuk.org/about-cancer/find-a-clinical-trial/a-trial-looking-at-z360-and-gemcitabine-for-advanced-pancreatic-cancer-that-cant-be-removed-with-an-operation
https://www.benchchem.com/product/b1676968?utm_src=pdf-body
https://www.benchchem.com/product/b1676968?utm_src=pdf-body
https://www.benchchem.com/product/b1676968?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


subunit of the NMDA receptor in the spinal cord, leading to pain. Z-360 has been shown to

suppress the initial IL-1β production, thereby inhibiting the entire downstream signaling

cascade[8].
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Caption: Proposed analgesic signaling pathway inhibited by Z-360.

Anti-Tumor Pathway
Gastrin, acting through the CCK2 receptor, can stimulate the proliferation of pancreatic cancer

cells. One of the downstream effects of this activation is the phosphorylation of PKB/Akt, a key

protein in cell survival pathways. By blocking the CCK2 receptor, Z-360 inhibits this gastrin-

induced phosphorylation, which may contribute to its anti-tumor effects[9].
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Caption: Z-360's proposed mechanism of anti-tumor action.
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Experimental Protocols
Z-360 Phase II Clinical Trial Methodology

Study Design: A randomized, double-blind, placebo-controlled Phase II study in patients with

metastatic pancreatic cancer[5].

Patient Population: Patients with metastatic pancreatic cancer who had not received prior

chemotherapy[5].

Treatment Arms:

Z-360 (60 mg, 120 mg, or 240 mg) administered orally twice daily, plus gemcitabine (1000

mg/m²)[5].

Placebo administered orally twice daily, plus gemcitabine (1000 mg/m²)[5].

Primary Endpoint: Overall Survival (OS)[5].

FOLFIRINOX Pivotal Trial (PRODIGE 4/ACCORD 11)
Methodology

Study Design: A randomized, open-label Phase III trial.

Patient Population: Patients with metastatic pancreatic cancer, an ECOG performance status

of 0 or 1, and who had not received prior chemotherapy[1].

Treatment Arms:

FOLFIRINOX: Oxaliplatin (85 mg/m²), irinotecan (180 mg/m²), leucovorin (400 mg/m²),

and 5-fluorouracil (400 mg/m² bolus followed by 2400 mg/m² continuous infusion over 46

hours) every 2 weeks[1].

Gemcitabine: 1000 mg/m² weekly for 7 of 8 weeks, and then weekly for 3 of 4 weeks[1].

Primary Endpoint: Overall Survival (OS)[1].
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Gemcitabine + nab-Paclitaxel Pivotal Trial (MPACT)
Methodology

Study Design: A randomized, open-label Phase III trial[3][4].

Patient Population: Patients with metastatic pancreatic cancer who had not received prior

treatment and had a Karnofsky performance status of 70 or more[3][4].

Treatment Arms:

Gemcitabine + nab-Paclitaxel: nab-Paclitaxel (125 mg/m²) followed by gemcitabine (1000

mg/m²) on days 1, 8, and 15 of each 28-day cycle[3][4].

Gemcitabine: 1000 mg/m² weekly for 7 of 8 weeks (cycle 1) and then on days 1, 8, and 15

every 4 weeks[3][4].

Primary Endpoint: Overall Survival (OS)[3][4].
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Z-360 Phase II Trial Standard of Care Pivotal Trials
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Caption: Comparative workflow of Z-360 Phase II vs. SoC pivotal trials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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